

Jahn-Teller distortion in $\text{Mn}(\text{acac})_3$ complexes.

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Compound of Interest

Compound Name: *Manganese(III)acetylacetonate*

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An In-Depth Technical Guide to Jahn-Teller Distortion in Tris(acetylacetonato)manganese(III) $[\text{Mn}(\text{acac})_3]$

Executive Summary

Tris(acetylacetonato)manganese(III), or $\text{Mn}(\text{acac})_3$, is a coordination complex that serves as a classic textbook example of the Jahn-Teller (JT) effect. As a high-spin d^4 transition metal complex, its electronically degenerate ground state in a perfect octahedral geometry is unstable. This instability is lifted by a geometric distortion, which lowers the overall energy of the system. This guide provides a detailed examination of the theoretical underpinnings, quantitative structural and spectroscopic data, and experimental protocols used to characterize the Jahn-Teller distortion in $\text{Mn}(\text{acac})_3$. The content is tailored for researchers, scientists, and professionals in drug development who may utilize manganese complexes in catalytic or other applications where understanding their precise geometry and electronic structure is critical.

Theoretical Background: The Jahn-Teller Effect in a High-Spin d^4 System

The Jahn-Teller theorem states that any non-linear molecule in an electronically degenerate state will undergo a geometric distortion that removes this degeneracy, thereby lowering the overall energy of the molecule.^[1] The Mn(III) cation in $\text{Mn}(\text{acac})_3$ has a d^4 electron configuration. In the presence of the six oxygen atoms from the three bidentate acetylacetonate ligands, which create a pseudo-octahedral ligand field, the five d-orbitals split into a lower-energy, triply degenerate t_{2g} set (d_{xy} , d_{xz} , d_{yz}) and a higher-energy, doubly degenerate e_g set (d_{z^2} , $d_{x^2-y^2}$).^[1]

For a high-spin d^4 complex like $\text{Mn}(\text{acac})_3$, the electrons are configured as $(t_{2g})^3(e_g)^1$.^[1] The single electron in the e_g set can occupy either the d_{z^2} or the $d_{x^2-y^2}$ orbital, leading to a doubly degenerate 5E_g ground state. This degeneracy is the prerequisite for the Jahn-Teller effect. The distortion lowers the symmetry from octahedral (O_h) to tetragonal (D_{4h}), removing the degeneracy of the e_g orbitals.

Two primary modes of tetragonal distortion are possible:

- **Tetragonal Elongation:** The two axial Mn-O bonds (along the z-axis) lengthen, while the four equatorial Mn-O bonds (in the xy-plane) shorten. This stabilizes the d_{z^2} orbital (which has significant electron density along the z-axis) and destabilizes the $d_{x^2-y^2}$ orbital. The single e_g electron occupies the stabilized d_{z^2} orbital, resulting in a net energy decrease.
- **Tetragonal Compression:** The two axial Mn-O bonds shorten, and the four equatorial bonds lengthen. This stabilizes the $d_{x^2-y^2}$ orbital and destabilizes the d_{z^2} orbital. The single e_g electron would then occupy the stabilized $d_{x^2-y^2}$ orbital.

For $\text{Mn}(\text{acac})_3$, experimental and computational studies have shown that tetragonal elongation is the "natural" form of the Jahn-Teller distortion, particularly in the gas and solution phases where intermolecular packing forces are absent.^{[2][3][4][5][6]} However, both compressed and elongated structures have been observed in different crystalline polymorphs, indicating that crystal packing effects can influence the final observed geometry.^{[2][3][4]}

Quantitative Data Analysis

The geometric and electronic consequences of the Jahn-Teller distortion in $\text{Mn}(\text{acac})_3$ have been quantified by various experimental techniques. The data below is summarized for comparative analysis.

Structural Data: Mn-O Bond Lengths

The most direct evidence of the Jahn-Teller distortion comes from the measurement of Mn-O bond lengths. Gas-phase studies provide insight into the intrinsic molecular structure, while solid-state data reveal the influence of the crystal lattice.

Technique	Sample Phase	Axial Mn-O Bond Lengths (Å)	Equatorial Mn-O Bond Lengths (Å)	Symmetry	Reference(s)
Gas-Phase Electron Diffraction (GED)	Gas	2.157(16)	1.946(5) and 1.932(5)	C ₂	[6] [7] [8]
X-ray Diffraction (XRD)	Solid (γ-form)	~2.12	~1.93	Distorted Octahedral	[9]

Table 1: Comparison of Mn-O bond lengths in Mn(acac)₃ determined by different experimental methods. The significant difference between axial and equatorial bond lengths is the primary indicator of a strong static Jahn-Teller effect.

Spectroscopic and Magnetic Parameters

Spectroscopic techniques, particularly High-Frequency and -Field Electron Paramagnetic Resonance (HF-EPR), are highly sensitive to the electronic environment of the Mn(III) ion. The parameters derived from these experiments provide quantitative insight into the magnitude and nature of the distortion.

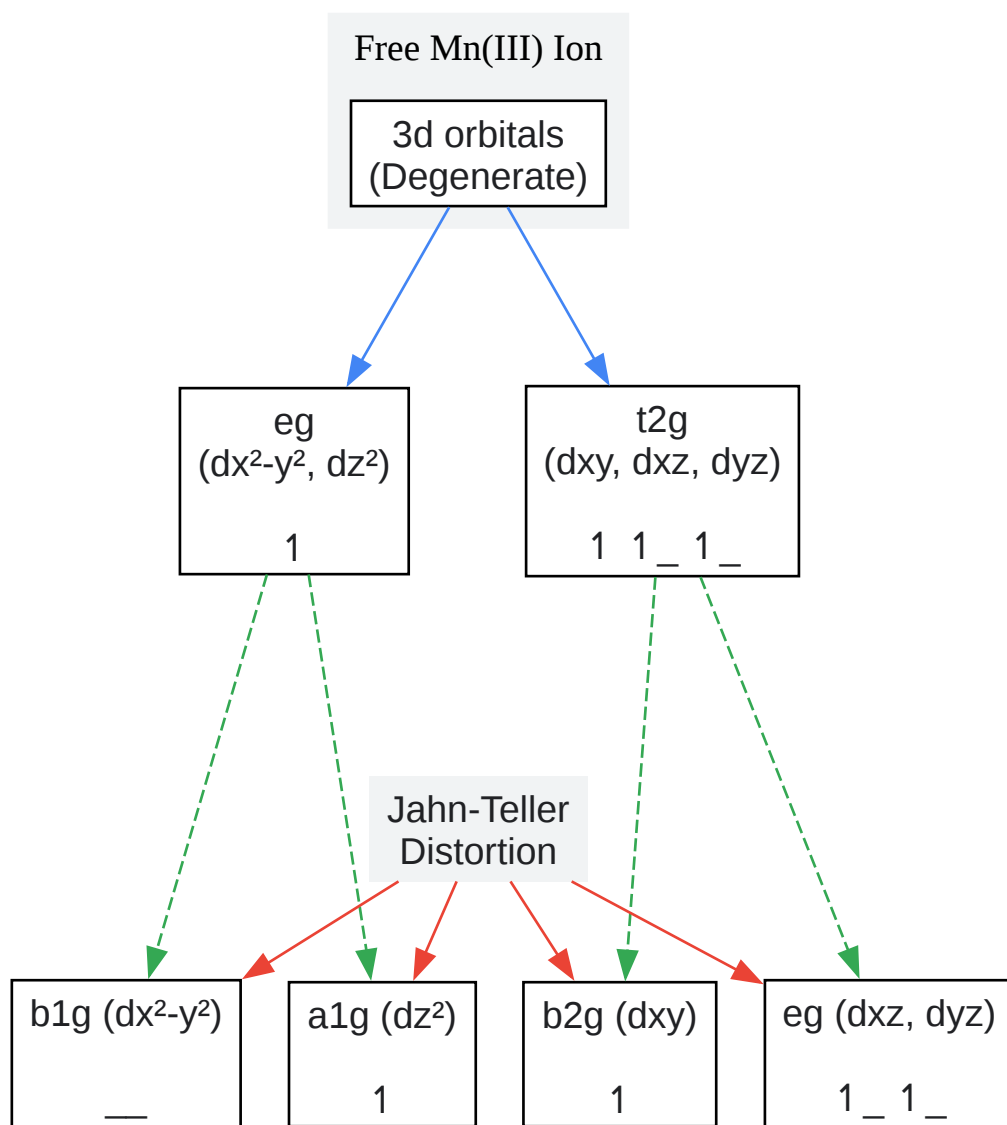
Parameter	Value	Significance	Technique	Reference(s)
Zero-Field Splitting (D)	-4.52(2) cm ⁻¹	Describes the axial zero-field splitting; a negative sign corresponds to a tetragonally elongated geometry.[2][3][5]	HFEPR	[3][5]
Zero-Field Splitting (E)	0.25(2) cm ⁻¹	Describes the rhombic (in-plane) distortion, indicating a deviation from pure tetragonal symmetry.	HFEPR	[3][5]
g-value (g_iso)	1.99(1)	Isotropic g-factor.	HFEPR	[3][5]
Effective Magnetic Moment (μ_eff)	4.85 μ_B	Confirms the high-spin (S=2) state of the Mn(III) ion.	Magnetic Susceptibility	[9]
d-d Transition (5E_g → 5T_2g)	~500 nm	Corresponds to the energy gap (Δ_o) between the t_2g and e_g orbitals. The broadness of the peak is characteristic of a JT-distorted complex.	UV-Vis Spectroscopy	[1]

Table 2: Key spectroscopic and magnetic parameters for Mn(acac)₃. The negative D value from HFEPR is a crucial piece of evidence confirming tetragonal elongation as the ground state

distortion.

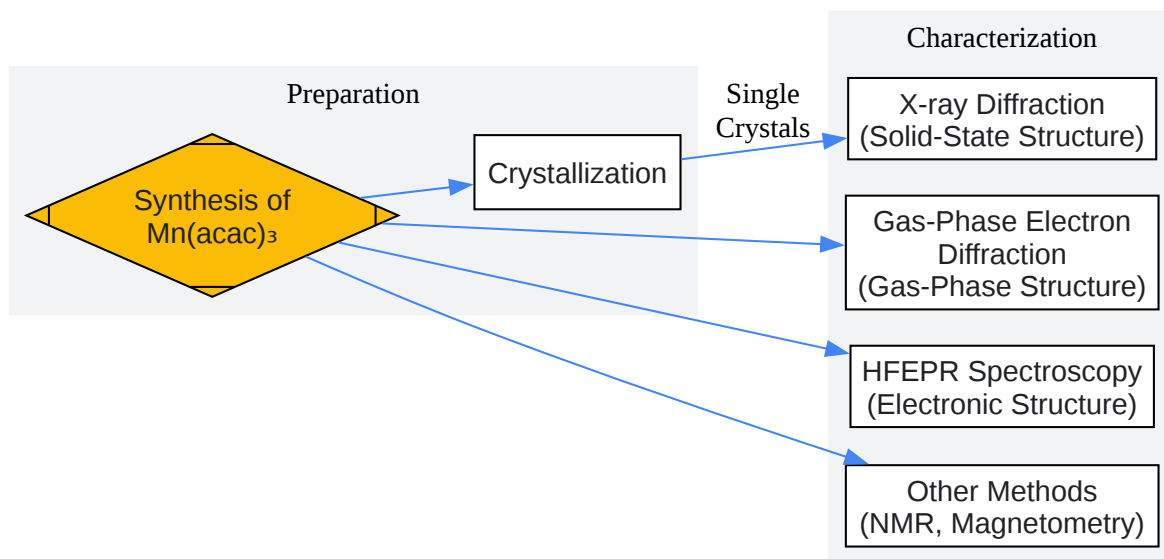
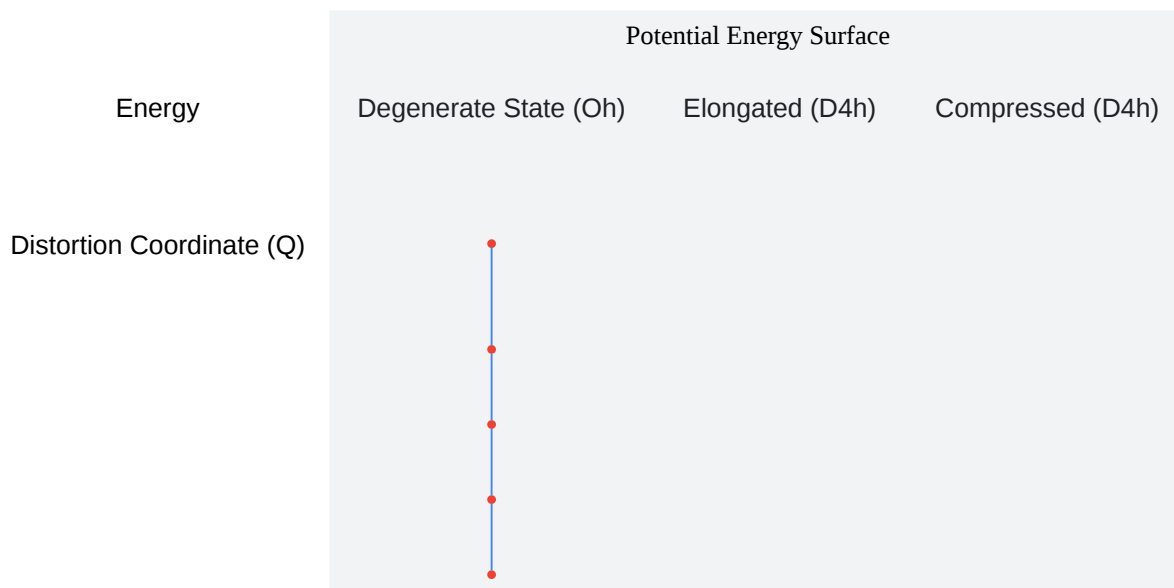
Visualization of Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the electronic principles and experimental processes involved in studying the Jahn-Teller effect in $\text{Mn}(\text{acac})_3$.



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Caption: d-Orbital splitting diagram for a high-spin d^4 Mn(III) ion.



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References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Structure of Mn(acac)₃ -Experimental Evidence of a Static Jahn-Teller Effect in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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